tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

Catalog No.
S913806
CAS No.
1421311-91-2
M.F
C12H16ClN3O2
M. Wt
269.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimi...

CAS Number

1421311-91-2

Product Name

tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate

IUPAC Name

tert-butyl 2-chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate

Molecular Formula

C12H16ClN3O2

Molecular Weight

269.73 g/mol

InChI

InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3

InChI Key

NIVWSHYBKCXEMR-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)Cl

tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate is a chemical compound with the molecular formula C₁₂H₁₆N₃O₂Cl and a molecular weight of 269.73 g/mol. This compound features a pyrido-pyrimidine structure, which is characterized by a fused bicyclic system containing nitrogen atoms. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological activity and solubility in organic solvents. The compound is recognized for its utility in medicinal chemistry and synthetic applications due to its unique structural properties and reactivity .

Typical of carboxylates and chlorinated compounds. Some notable reactions include:

  • Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles, leading to the formation of new derivatives.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful for modifying solubility and reactivity.
  • Cyclization Reactions: Due to its bicyclic nature, it may undergo cyclization under specific conditions to yield more complex structures.

These reactions make tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate a versatile intermediate in organic synthesis .

Synthesis of tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate can be achieved through several methods:

  • Cyclization of Amino Acids: Starting from appropriate amino acids or their derivatives, cyclization reactions can yield the desired pyrido-pyrimidine structure.
  • Chlorination Reactions: Chlorination at the 2-position can be performed using reagents such as phosphorus oxychloride or thionyl chloride.
  • Esterification: The carboxylic acid can be converted into the tert-butyl ester using tert-butanol in the presence of an acid catalyst.

These methods highlight the compound's synthetic versatility and potential for modification .

tert-Butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate finds applications primarily in:

  • Medicinal Chemistry: As a building block for developing new pharmaceuticals targeting various diseases.
  • Chemical Research: Utilized in studies exploring structure-activity relationships in drug design.
  • Synthetic Organic Chemistry: Employed as an intermediate in synthesizing other complex organic molecules.

Its unique structural features make it a valuable compound in these fields .

Interaction studies involving tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate are essential for understanding its pharmacological profile. Preliminary investigations may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific biological targets (e.g., enzymes or receptors).
  • In vitro Assays: Evaluating its effects on cell viability and proliferation in various cell lines.
  • Metabolic Stability Tests: Investigating how the compound is metabolized by biological systems.

Such studies are crucial for determining its potential therapeutic applications and safety profile .

Several compounds share structural similarities with tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
tert-Butyl 4-chloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylateC₁₂H₁₆N₃O₂ClChlorine at position 4Potential anticancer activity
2-Chloro-7-methylpyrido[3,2-d]pyrimidin-5(6H)-carboxylic acidC₉H₈ClN₃O₂Methyl group substitutionAntibacterial properties
5-Chloro-7-(trifluoromethyl)pyrido[3,2-d]pyrimidin-6(5H)-oneC₁₂H₈ClF₃N₄OTrifluoromethyl groupAntiviral activity

The unique combination of the tert-butyl group and the specific positioning of chlorine atoms contribute to the distinct properties and potential applications of tert-butyl 2-chloro-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate compared to these similar compounds .

XLogP3

2.3

Dates

Last modified: 08-16-2023

Explore Compound Types